Wild-Type TrkA Potency: Anizatrectinib vs. First-Generation Pan-TRK Inhibitors
In biochemical assays, Anizatrectinib demonstrates an 18-fold greater potency against wild-type (WT) TrkA kinase compared to the first-generation pan-TRK inhibitor larotrectinib. This significant difference in target engagement may translate to more effective pathway inhibition at lower concentrations, a critical consideration for in vitro and in vivo studies requiring robust TrkA blockade. Data for Anizatrectinib is sourced from the IUPHAR/BPS Guide to Pharmacology, while larotrectinib's WT TrkA IC50 is reported in a comprehensive review [1][2].
| Evidence Dimension | Enzymatic potency against wild-type TrkA kinase |
|---|---|
| Target Compound Data | IC50 = 1.1 - 1.3 nM |
| Comparator Or Baseline | Larotrectinib: IC50 = 23.5 ± 8.6 nM |
| Quantified Difference | ~18-fold greater potency (Anizatrectinib vs. Larotrectinib) |
| Conditions | TrkA LanthaScreen™ Eu kinase binding assay (Anizatrectinib); enzymatic assay (Larotrectinib) |
Why This Matters
Higher potency (lower IC50) can reduce the required concentration for target engagement, potentially minimizing off-target effects and improving the therapeutic window in preclinical models.
- [1] IUPHAR/BPS Guide to Pharmacology. anizatrectinib ligand page. GtoPdb Ligand ID: 12087. 2022. View Source
- [2] Drilon A, et al. TRK inhibitors in TRK fusion-positive cancers. Ann Oncol. 2019;30(Suppl 8):viii23-viii30. View Source
